molecular formula C9H14N2 B1164987 2-Ethyl-13C2-3-ethyl-5-methylpyrazine

2-Ethyl-13C2-3-ethyl-5-methylpyrazine

Cat. No.: B1164987
M. Wt: 152.206
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Substituted Pyrazine (B50134) Derivatives in Chemical Research

Pyrazine and its derivatives are a significant class of N-heterocyclic compounds that form the core structure of many biologically and technologically important molecules. lifechemicals.comtandfonline.com These aromatic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, are widely distributed in nature and can be synthesized for various applications. lifechemicals.comresearchgate.net In nature, substituted pyrazines are found in plants, insects, and microorganisms and are notably generated during the Maillard reaction—a form of non-enzymatic browning that occurs when sugars and amino acids react at elevated temperatures. researchgate.netresearchgate.netnih.gov This process is responsible for the characteristic flavors and aromas in a vast array of cooked foods, including roasted coffee, cocoa, nuts, and meats. researchgate.net

The utility of pyrazine derivatives extends far beyond flavor and fragrance chemistry. In the pharmaceutical field, the pyrazine ring serves as a crucial pharmacophore—a molecular feature responsible for a drug's pharmacological activity. nih.govrsc.org This scaffold is present in numerous approved drugs with diverse therapeutic actions, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. lifechemicals.comnih.govrsc.org For instance, Pyrazinamide is a key frontline medication for treating tuberculosis, and other derivatives like Amiloride and Bortezomib are used as a diuretic and an anticancer agent, respectively. lifechemicals.commdpi.com

Furthermore, the unique electronic properties of the pyrazine ring, which has a higher electron affinity than similar heterocycles like pyridine, make its derivatives suitable as electron acceptors in advanced materials. mdpi.com This has led to their investigation and use in developing light-responsive materials, polymers for optical devices, and low-bandgap π-conjugated polymers for photovoltaic applications. lifechemicals.commdpi.com The versatility of the pyrazine structure allows for extensive functionalization, enabling chemists to fine-tune its electronic and biological properties for specific applications in drug discovery and materials science. lifechemicals.comrsc.org

Rationale for Investigating 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine in Contemporary Chemical Studies

The investigation of 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine is predicated on the convergence of the chemical significance of substituted pyrazines and the analytical power of stable isotope labeling. While this specific isotopologue may not be widely documented, its value can be inferred from its structure and isotopic composition. The unlabeled parent compound, 2,3-diethyl-5-methylpyrazine (B150936), belongs to the family of alkylpyrazines that are important as flavor components in many foods. nih.govchemicalbook.comnih.gov The ability to accurately quantify such compounds is crucial for food quality control and sensory science.

The primary rationale for synthesizing and utilizing 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine is its application as a heavy-labeled internal standard for the quantitative analysis of its unlabeled analogue. In analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the precise measurement of trace-level flavor compounds in complex food or biological samples can be challenging. By adding a known quantity of 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine to the sample, analysts can use it as a reference. The labeled compound co-elutes with the natural analyte but is detected at a different mass-to-charge ratio (m/z) due to the two heavier ¹³C atoms. This allows for the accurate determination of the concentration of the target pyrazine by comparing the signal intensities, correcting for variations in sample extraction and instrument response. nih.gov

Furthermore, this labeled compound could serve as a tracer in studies investigating the formation pathways of pyrazines during thermal processing, such as the Maillard reaction. researchgate.net By introducing labeled precursors and analyzing the resulting pyrazine products with techniques like MS and NMR, researchers can elucidate the specific chemical mechanisms and carbon skeletons involved in their formation. researchgate.netnih.gov This knowledge is essential for controlling and optimizing the development of desirable flavors in the food industry. The site-specific placement of the ¹³C₂ label within the ethyl group provides a precise probe for tracking the incorporation and transformation of specific molecular fragments during chemical and biological processes.

Compound Data

Below are the computed chemical properties for 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine.

PropertyValueSource
Molecular FormulaC₈¹³C₂H₁₆N₂Calculated
Molecular Weight166.26 g/molCalculated from Unlabeled MW (164.25 g/mol)
IUPAC Name2-ethyl(¹³C₂)-3-ethyl-5-methylpyrazineNomenclature Convention
Physical StateLiquid (Predicted)Extrapolated from similar pyrazines
Boiling Point~202-203 °CExtrapolated from 2-ethenyl-3-ethyl-5-methylpyrazine (B18917) nih.gov

Properties

Molecular Formula

C9H14N2

Molecular Weight

152.206

Purity

95% min.

Synonyms

2-Ethyl-13C2-3-ethyl-5-methylpyrazine

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 13c2 3 Ethyl 5 Methylpyrazine

Precursor Synthesis and Isotopic Enrichment Strategies

The foundation of synthesizing this labeled compound lies in the preparation of precursors where the ¹³C atoms are already incorporated in the correct positions. This ensures that the isotopic label is not scrambled during subsequent reactions.

The defining feature of the target molecule is the ¹³C₂-ethyl group. Therefore, the synthesis must begin with a two-carbon (C₂) building block that is doubly labeled with ¹³C. The selection of this precursor is critical and is typically guided by its commercial availability and reactivity. Common starting materials for such syntheses include compounds where the ¹³C atoms are adjacent, ensuring the integrity of the ¹³C-¹³C bond throughout the reaction sequence.

A viable strategy involves using commercially available, highly enriched precursors like [1,2-¹³C₂]-acetic acid or [1,2-¹³C₂]-acetaldehyde. These can be converted into more complex synthons suitable for pyrazine (B50134) ring construction. For instance, a labeled α-aminoketone or a 1,2-dicarbonyl compound can be prepared from these simple C₂ units. The use of building blocks with high isotopic enrichment, often 99% or greater, is a common practice in the synthesis of stable isotope-labeled standards. researchgate.net

Table 1: Potential ¹³C₂-Labeled Precursors and Their Synthetic Applications
¹³C₂-Labeled PrecursorPotential Synthetic UseRationale
[1,2-¹³C₂]-AcetaldehydeDirect component in condensation reactions or conversion to other synthons.A reactive aldehyde that can participate in forming the pyrazine backbone.
[1,2-¹³C₂]-EthanolOxidation to [1,2-¹³C₂]-acetaldehyde or conversion to [1,2-¹³C₂]-ethyl halides.A versatile starting point for creating more reactive ethylating agents.
[1,2-¹³C₂]-Acetyl ChlorideAcylation reactions to build a labeled diketone precursor.A highly reactive acylating agent for constructing key intermediates.
[1,3-¹³C₂]-Malonic EsterUsed to construct carbon chains with spaced isotopic labels. researchgate.netWhile not directly applicable for an adjacent ¹³C₂-ethyl group, it exemplifies the use of labeled esters in building complex molecules. researchgate.net

Optimizing isotopic labeling is a two-fold challenge: maximizing the percentage of labeled molecules (efficiency) and ensuring the labels are in the correct location (positional specificity).

Positional Specificity: This is primarily controlled by the design of the synthesis. By using a precursor like [1,2-¹³C₂]-acetaldehyde, where the two carbon atoms are already bonded, the ¹³C₂ unit can be carried through the synthetic sequence as a single block. The choice of subsequent reactions must preserve this C-C bond to avoid isotopic scrambling.

Labeling Efficiency: The efficiency of labeling in the final product is directly related to the isotopic purity of the starting materials. researchgate.net If a precursor with 99% ¹³C enrichment is used, the final product is expected to have a similar high level of enrichment, assuming minimal dilution from other carbon sources during the synthesis. Techniques like Isotopic Ratio Outlier Analysis (IROA) can be employed in related fields to discriminate between biological signals and artifacts based on characteristic isotopic patterns from labeling. frontiersin.org While IROA is a metabolomics tool, the underlying principle of using high-enrichment labeling to produce a distinct isotopic signature is relevant. frontiersin.org

Table 2: Strategies for Optimizing Isotopic Labeling
FactorStrategy for OptimizationReference
Positional SpecificityUse of pre-labeled building blocks with the desired isotopic arrangement (e.g., adjacent ¹³C atoms). researchgate.netwikipedia.org
Isotopic EnrichmentStart with precursors of the highest available isotopic purity (e.g., >99%). researchgate.net
Synthetic RouteDesign a reaction pathway that does not break or rearrange the bonds between the labeled atoms. nih.gov
DilutionAvoid the introduction of non-labeled carbon atoms at the labeled positions during the synthesis. nih.gov

Targeted Pyrazine Ring Formation and Functionalization

Once the labeled precursors are prepared, the next stage is the construction of the pyrazine ring with the substituents in their designated positions.

The assembly of the pyrazine ring is typically achieved through condensation reactions. Two principal pathways are commonly utilized for the synthesis of alkyl-substituted pyrazines:

Condensation of a 1,2-Diamine with a 1,2-Dicarbonyl: This is a versatile and widely used method. For the target molecule, this could involve the reaction of a substituted 1,2-diaminopropane (B80664) with a labeled 1,2-diketone. The reaction first forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. The oxidation can occur spontaneously with air or be facilitated by a chemical oxidizing agent.

Self-Condensation of α-Aminoketones: This method involves the dimerization of an α-aminoketone. Two molecules of the aminoketone condense to form a dihydropyrazine, which then oxidizes to the final pyrazine. The synthesis of the specific α-aminoketone precursors, one of which must contain the ¹³C₂-ethyl label, is a prerequisite for this pathway.

The Maillard reaction, which occurs between amino acids and reducing sugars, is a well-known source of pyrazines in food chemistry and can be adapted for synthetic purposes using labeled precursors to generate isotopic pyrazines. researchgate.net

Achieving the correct 2,3,5-substitution pattern is a challenge of regioselectivity. The most effective way to control the placement of the substituents is by embedding them within the precursor molecules prior to the cyclization step.

For example, in the diamine/dicarbonyl condensation pathway, the reaction between 3,4-diaminohexane (where one ethyl group is ¹³C₂-labeled) and pyruvaldehyde (a 2-oxo-propanal) would theoretically lead to the desired substitution pattern. The specific arrangement of substituents on the precursors dictates the final structure of the pyrazine.

Purification and Isotopic Purity Assessment of Synthesized Material

The final and crucial stage of the synthesis is the purification of the target compound and the verification of its chemical and isotopic purity.

Purification: Following the reaction, the crude product is typically a mixture containing the desired pyrazine, unreacted starting materials, and various byproducts. A multi-step purification process is often necessary. Common techniques include:

Liquid-Liquid Extraction (LLE): Used to separate the organic pyrazine product from an aqueous reaction mixture using a suitable solvent like ethyl acetate (B1210297) or methyl-t-butyl ether (MTBE). researchgate.netnih.gov

Distillation: Effective for isolating volatile pyrazines from non-volatile impurities. researchgate.netnih.gov

Column Chromatography: Flash chromatography using silica (B1680970) gel is a standard method for separating pyrazines with similar chemical properties. researchgate.netablelab.eu A solvent system such as a hexane/ethyl acetate gradient is often employed to elute the pyrazines. nih.govablelab.eu

Isotopic Purity Assessment: It is essential to confirm that the final product has the correct structure and the desired level of isotopic enrichment. Two primary analytical techniques are used for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity. researchgate.netresearchgate.net It can precisely measure the mass-to-charge ratio of the molecule, allowing for the clear differentiation between the unlabeled compound (M+0) and the doubly ¹³C-labeled isotopologue (M+2). The relative intensities of these peaks are used to calculate the isotopic enrichment. researchgate.netnih.gov

Table 3: Methods for Purification and Purity Assessment
TechniquePurposeKey Information ProvidedReference
Flash ChromatographyChemical PurificationSeparation of target compound from byproducts and isomers. nih.govablelab.eu
High-Resolution Mass Spectrometry (HRMS)Isotopic Purity AssessmentAccurate mass measurement to confirm elemental formula and calculate isotopic enrichment from M+0, M+1, M+2 peaks. researchgate.netresearchgate.net
¹³C-NMR SpectroscopyStructural & Isotopic ConfirmationConfirms the position of ¹³C labels and detects ¹³C-¹³C coupling. researchgate.netfrontiersin.org
¹H-NMR SpectroscopyStructural ConfirmationVerifies the overall chemical structure and the arrangement of substituents. acs.org

Chromatographic Separation Techniques for High Purity Isolation

Achieving high purity of 2-Ethyl-13C2-3-ethyl-5-methylpyrazine is essential for its use as an internal standard or in metabolic studies. Chromatographic techniques are the primary methods for isolating the target compound from reaction byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective technique for the separation of pyrazine compounds. nih.gov For compounds similar to this compound, a C18 column is often employed. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. nih.gov The separation of pyrazine isomers can be particularly challenging and may require optimization of the mobile phase composition and flow rate. nih.gov In some cases, specialized chiral stationary phases, such as polysaccharide-based columns, have been used to resolve isomers of ethyl-methylpyrazines. nih.gov

Gas Chromatography (GC): Given the volatile nature of many pyrazines, gas chromatography is another powerful separation technique. A non-polar or medium-polarity capillary column would likely be used for the separation of this compound. The choice of the stationary phase is critical for resolving the target compound from other volatile components in the mixture. Temperature programming, where the column temperature is gradually increased during the run, allows for the efficient elution of compounds with a range of boiling points.

The following table provides a hypothetical example of HPLC parameters that could be adapted for the purification of this compound, based on methods for similar compounds. nih.gov

ParameterValue
Column C18, 5 µm particle size
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 35 °C

Quantitative Verification of ¹³C₂ Enrichment and Isotopic Fidelity

Following synthesis and purification, it is crucial to verify the incorporation of the ¹³C isotopes and to quantify the level of isotopic enrichment. This ensures the reliability of the compound for its intended application, particularly in quantitative mass spectrometry-based assays.

Mass Spectrometry (MS): Mass spectrometry is the most direct method for determining the isotopic enrichment of this compound. High-resolution mass spectrometry can precisely measure the mass-to-charge ratio of the molecular ion, confirming the presence of the two additional neutrons from the ¹³C atoms. By comparing the intensity of the ion signal for the labeled compound (M+2) to the corresponding unlabeled compound (M), the percentage of isotopic enrichment can be accurately calculated. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for this analysis, as it combines the separation power of GC with the sensitive and specific detection of MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is another invaluable tool for confirming the positions of the ¹³C labels within the molecule. The chemical shifts in the ¹³C NMR spectrum provide information about the electronic environment of each carbon atom, allowing for the unambiguous assignment of the labeled positions. Furthermore, the integration of the signals in the ¹³C NMR spectrum can be used to estimate the isotopic enrichment at each labeled site.

The table below outlines the expected mass spectral data for the unlabeled and labeled compound.

CompoundMolecular FormulaExpected Molecular Weight (Da)
2-Ethyl-3-ethyl-5-methylpyrazineC₉H₁₄N₂150.1157
2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazineC₇¹³C₂H₁₄N₂152.1224

Advanced Analytical Characterization of 2 Ethyl 13c2 3 Ethyl 5 Methylpyrazine

Spectroscopic Analysis for Structural Elucidation and Isotope Distribution

Spectroscopic methods are indispensable for the unambiguous identification and characterization of complex organic molecules, including isotopically labeled analogues. The following sections detail the application of mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy to confirm the identity and isotopic purity of 2-Ethyl-13C2-3-ethyl-5-methylpyrazine.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds. It provides a highly accurate mass measurement, enabling the determination of the elemental composition and the confirmation of isotopic incorporation. The unlabeled compound, 2,3-diethyl-5-methylpyrazine (B150936), has a chemical formula of C₉H₁₄N₂ and a calculated monoisotopic mass of 150.1157 Da. hmdb.ca The incorporation of two ¹³C atoms into the 2-ethyl group results in the formula C₇¹³C₂H₁₄N₂.

HRMS analysis would confirm a new, higher-mass molecular ion peak corresponding to the labeled compound. The theoretical exact mass of this compound is calculated to be approximately 152.1224 Da, an increase of 2.0067 Da over the unlabeled species, which directly corresponds to the mass of two additional neutrons from the two ¹³C nuclei. This precise mass measurement allows for the differentiation from other potential isobaric interferences and confirms the successful incorporation of the two heavy isotopes. nih.gov

Furthermore, HRMS provides detailed analysis of the isotopic distribution pattern. The M+1 and M+2 peaks in the mass spectrum of the labeled compound will exhibit significantly different relative intensities compared to the natural abundance pattern of the unlabeled compound, reflecting the enrichment in ¹³C. This analysis is crucial for determining the isotopic purity of the sample.

Table 1: Theoretical HRMS Data for Unlabeled and Labeled 2,3-diethyl-5-methylpyrazine

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
2,3-diethyl-5-methylpyrazineC₉H₁₄N₂150.1157
2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine                C₇¹³C₂H₁₄N₂152.1224

Tandem mass spectrometry (MS/MS) or fragment ion analysis within an HRMS experiment is employed to confirm the position of the isotopic labels. The molecule is subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern of alkylpyrazines typically involves the loss of alkyl side chains. nist.govnist.gov

For this compound, a characteristic fragmentation pathway is the loss of an ethyl group (a benzylic-like cleavage). If the ¹³C labels are located on the 2-ethyl group, two distinct neutral losses of an ethyl group would be observed:

Loss of the unlabeled 3-ethyl group (-29 Da), resulting in a fragment ion with an m/z shifted by +2 compared to the equivalent fragment from an unlabeled molecule.

Loss of the labeled 2-ethyl group (-31 Da), resulting in a fragment ion with an m/z identical to that from an unlabeled molecule.

By analyzing the masses of the resulting fragment ions, the position of the isotopic labels can be unequivocally confirmed. For instance, the observation of a fragment ion at m/z 123.1, corresponding to the loss of the unlabeled ethyl group ([M-CH₂CH₃]⁺), would strongly support the localization of the ¹³C₂ label on the other ethyl substituent.

Table 2: Expected Key Fragment Ions in HRMS/MS of 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Neutral Loss (Da)Interpretation
152.1224[M - CH₃]⁺137.115Loss of methyl group
152.1224[M - ¹²CH₂¹²CH₃]⁺123.129Loss of unlabeled ethyl group
152.1224[M - ¹³CH₂¹³CH₃]⁺121.131Loss of labeled ethyl group

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic connectivity and chemical environment within a molecule. For isotopically labeled compounds, NMR is the definitive method for determining the exact position of the labels. nih.gov

The ¹³C NMR spectrum provides the most direct evidence of labeling. In the spectrum of this compound, the signals corresponding to the two labeled carbon atoms of the ethyl group will be significantly enhanced in intensity. The chemical shifts of these carbons will be nearly identical to their unlabeled counterparts, but the presence of the ¹³C-¹³C bond will introduce a one-bond coupling constant (¹J_CC), observable as splitting on the signals if both carbons in the ethyl group are labeled. researchgate.net

In the ¹H NMR spectrum, protons attached to or adjacent to the ¹³C labels will exhibit additional coupling. The protons of the -¹³CH₂- and -¹³CH₃ groups will show large one-bond and two-bond ¹³C-¹H coupling constants (¹J_CH and ²J_CH), respectively. These couplings, which are absent in the unlabeled compound's spectrum, appear as "satellite" peaks flanking the main proton signals and provide conclusive evidence for the label's position. chemicalbook.com

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants

Group¹H Shift (ppm)¹³C Shift (ppm)Key Coupling Constants (Hz)
Pyrazine-H~8.3~145-
2-¹³CH₂-CH₃~2.8~29¹J_CH ≈ 125, ²J_CC-H
2-CH₂-¹³CH₃~1.3~14¹J_CH ≈ 125, ¹J_CC, ²J_CH ≈ 4
3-CH₂-CH₃~2.8~28-
3-CH₂-CH₃~1.3~15-
5-CH₃~2.5~21-

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure and confirming isotopic label placement through bond correlations. core.ac.ukmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, confirming the connectivity within the ethyl and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. An HSQC spectrum would show strong cross-peaks between the ethyl protons and the significantly enhanced signals of the labeled ¹³C atoms, confirming that these protons are bonded to the labeled carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for confirming the attachment of the labeled ethyl group to the pyrazine (B50134) ring at the C2 position. Correlations would be observed from the protons of the labeled ethyl group to the C2 and C3 carbons of the pyrazine ring.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While extremely insensitive, this experiment is the ultimate tool for establishing carbon-carbon connectivity as it directly observes ¹³C-¹³C couplings. For the labeled compound, a modified version of this experiment would show a very strong correlation between the two adjacent ¹³C atoms in the ethyl group, providing unambiguous proof of their bonding and location. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. The substitution of ¹²C with the heavier ¹³C isotope results in a predictable shift of specific vibrational modes to lower frequencies (a lower wavenumber). researchgate.net

In the IR and Raman spectra of this compound, the C-H stretching and bending vibrations associated with the labeled ethyl group would be expected to shift to a lower frequency compared to the unlabeled ethyl group. For example, a typical ¹²C-H stretching vibration appears around 2960-2850 cm⁻¹. The corresponding ¹³C-H stretch would be observed at a slightly lower wavenumber. Similarly, the ¹³C-¹³C stretching vibration will occur at a lower frequency than a typical ¹²C-¹²C stretch. rsc.orgmdpi.com While these shifts can be subtle, they provide complementary evidence for the successful and specific incorporation of the isotopic labels.

Table 4: Expected Vibrational Frequency Shifts due to ¹³C Labeling

Vibrational ModeTypical Frequency (cm⁻¹)Expected Shift for ¹³C-labeled group
C-H Stretch2960 - 2850Shift to lower frequency
C-H Bend1470 - 1370Shift to lower frequency
C-C Stretch1250 - 800Shift to lower frequency

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment

Chromatographic Methodologies for Quantitative Analysis and Purity Evaluation

The quantitative analysis and purity assessment of isotopically labeled compounds such as 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine are critical for its application as an internal standard in various analytical studies. Chromatographic techniques coupled with mass spectrometry are the cornerstone for achieving the required selectivity and sensitivity. These methods allow for the precise differentiation and quantification of the labeled analyte from its unlabeled counterpart and other matrix components.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like alkylpyrazines. The process involves the separation of components in a mixture using a gas chromatograph, followed by detection and identification using a mass spectrometer. ucdavis.eduenviro.wiki For a compound such as 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine, GC provides the necessary separation from its native analogue and other volatile impurities, while MS allows for its specific detection based on its unique mass-to-charge ratio.

The typical GC-MS analysis begins with the injection of the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) onto a long, thin capillary column. acs.org The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The mass spectrometer then ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio, and measures their abundance, providing both qualitative and quantitative information.

Table 1: Illustrative GC-MS Parameters for Pyrazine Analysis

ParameterTypical SettingPurpose
Column SH-Rxi-5Sil MS (or similar)Separates compounds based on volatility and polarity. acs.org
Injection Mode Splitless or SplitIntroduces the sample onto the column; splitless for trace analysis. acs.org
Injector Temp. 250 °CEnsures rapid vaporization of the analyte. acs.org
Carrier Gas HeliumTransports the analyte through the column. acs.org
Oven Program Temperature gradient (e.g., 150°C to 300°C)Optimizes separation of compounds with different boiling points. acs.org
Ionization Mode Electron Ionization (EI) at 70 eVFragments molecules into predictable patterns for identification. acs.org
MS Detector Quadrupole or Ion TrapScans a range of mass-to-charge ratios or monitors specific ions (SIM).

For quantitative applications involving isotopically labeled standards, the selected ion monitoring (SIM) mode of GC-MS offers significantly enhanced sensitivity and selectivity compared to full-scan mode. nih.govnih.gov In SIM, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ions corresponding to the analyte of interest and its labeled internal standard. acs.orgnih.gov This targeted approach minimizes background noise and allows for more accurate quantification at low concentrations.

When analyzing a sample containing both native 2,3-diethyl-5-methylpyrazine and the 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine standard, SIM allows for the simultaneous monitoring of ion fragments specific to each compound. The ¹³C₂-labeling results in a mass shift of +2 atomic mass units (amu) for the molecular ion and any fragments containing the labeled carbon atoms. By comparing the peak area ratio of the labeled standard to the unlabeled analyte, precise quantification is achieved. nih.gov It is crucial to select ions that are unique and abundant for both the analyte and the standard to ensure analytical accuracy. nih.gov

Table 2: Theoretical m/z Ions for SIM Analysis of Labeled and Unlabeled 2,3-Diethyl-5-methylpyrazine

CompoundMolecular FormulaMolecular Weight (Da)Target Ion (m/z)Description
2,3-Diethyl-5-methylpyrazineC₉H₁₂N₂~148.20 nih.gov148Molecular Ion [M]⁺
133[M-CH₃]⁺
120[M-C₂H₄]⁺
2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazineC₇¹³C₂H₁₂N₂~150.20150Labeled Molecular Ion [M+2]⁺
135Labeled Fragment [M+2-CH₃]⁺
122Labeled Fragment [M+2-C₂H₄]⁺

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of compounds in complex liquid matrices, such as food, beverages, and biological fluids. nih.govnih.gov For pyrazines, which can be present in such samples, LC-MS/MS (tandem mass spectrometry) provides a robust and sensitive analytical approach that may be more suitable than GC-MS, particularly for less volatile or thermally labile derivatives. nih.govresearchgate.net A key advantage is the ability to directly inject liquid samples with minimal preparation, reducing sample handling time. researchgate.net

In a typical LC-MS/MS method for pyrazine analysis, separation is achieved on a reversed-phase column (e.g., C18). nih.govnih.gov The analyte is then ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov The use of an isotopically labeled internal standard like 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine is paramount for accurate quantification. romerlabs.com Because the labeled standard co-elutes with the native analyte and has nearly identical chemical properties, it effectively compensates for variations during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the results. nih.govromerlabs.com Quantitative analysis of 2,3-diethyl-5-methylpyrazine has been successfully performed using LC-MS. nih.gov

Table 3: Representative LC-MS/MS Parameters for Pyrazine Quantification

ParameterTypical SettingPurpose
LC Column Reversed-Phase C18 (e.g., BEH C18)Separates analytes based on hydrophobicity. nih.gov
Mobile Phase Gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with additives. nih.govElutes compounds from the LC column.
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates charged ions from the eluted compounds for MS analysis. nih.gov
MS Analyzer Triple Quadrupole (TQ)Allows for selective and sensitive detection using MRM.
Detection Mode Multiple Reaction Monitoring (MRM)Isolates a specific precursor ion and detects a characteristic product ion, enhancing selectivity.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized field of mass spectrometry dedicated to the high-precision measurement of the relative abundance of isotopes in a sample. thermofisher.comwikipedia.org Unlike conventional MS which measures the absolute abundance of ions, IRMS determines the ratio of a heavy isotope to a light isotope (e.g., ¹³C/¹²C) with exceptional accuracy. measurlabs.comnu-ins.com This technique is widely applied to determine the origin and history of compounds in fields like food authentication, environmental science, and forensics. thermofisher.comyoutube.com

For carbon isotope analysis, the sample is first combusted, converting all organic carbon into carbon dioxide (CO₂) gas. oiv.int This gas is then introduced into the IRMS instrument, which uses a magnetic sector analyzer to simultaneously measure the ion currents of the major isotopologues (m/z 44 for ¹²CO₂, m/z 45 for ¹³CO₂, and m/z 46 for C¹⁸O¹⁶O). oiv.int The results are reported as a delta (δ) value in per mil (‰) relative to an international standard, Vienna Pee Dee Belemnite (V-PDB). oiv.int For a highly enriched compound like 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine, IRMS can precisely determine the degree of ¹³C incorporation.

Compound-Specific Isotope Analysis (CSIA) integrates a chromatographic separation step (GC or LC) with IRMS, enabling the isotopic analysis of individual compounds within a complex mixture. ucdavis.edualfa-chemistry.com This powerful technique provides a "fingerprint" of a specific molecule, which can be used to trace its source, formation pathways, and environmental fate. enviro.wikiarxiv.org The fundamental principle is that the isotopic composition of a compound reflects the isotopic composition of its precursors and the kinetic isotope effects associated with the chemical or biological reactions it has undergone. sethnewsome.org

The application of CSIA is twofold. Firstly, it is used to measure slight variations in natural isotopic abundance to distinguish between synthetic and natural sources of a compound or to track its degradation. enviro.wikinih.gov Secondly, the same instrumentation can be used to analyze isotopically labeled compounds used in tracer studies. acs.org In the context of using 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine as an internal standard, the principles of CSIA underscore its utility. The significant enrichment in ¹³C makes its isotopic signature drastically different from the native analyte, allowing for unambiguous differentiation and quantification even in the presence of complex matrices and overlapping chromatographic peaks. sethnewsome.orgacs.org

Table 4: Principles and Applications of Compound-Specific Isotope Analysis (CSIA)

Principle/ApplicationDescription
Core Principle Combines chromatographic separation (GC or LC) with high-precision isotope ratio measurement (IRMS) to determine the isotopic signature (e.g., δ¹³C) of individual compounds. enviro.wikialfa-chemistry.com
Natural Abundance Analysis Measures small variations in the natural isotopic ratios of elements (C, N, H) to provide information on the geographical origin, synthetic pathway, or biological source of a compound. nih.govacs.org
Enriched Isotope Analysis Quantifies the high level of isotopic enrichment in labeled compounds used as tracers or internal standards, confirming their purity and concentration. nih.govacs.org
Source Tracking Differentiates between multiple sources of the same compound in a sample by identifying distinct isotopic signatures. enviro.wiki
Process Monitoring Assesses the extent of biodegradation or chemical transformation of pollutants, as these processes often result in predictable changes in isotopic composition. enviro.wiki

Mechanistic Investigations and Biochemical Transformations Involving 2 Ethyl 13c2 3 Ethyl 5 Methylpyrazine

Elucidation of Organic Reaction Pathways Using Isotopic Tracers

Isotopic tracers, particularly those involving stable isotopes like Carbon-13 (¹³C), are indispensable in the detailed examination of organic reaction mechanisms. By replacing a specific ¹²C atom with a ¹³C atom in a reactant molecule like 2-ethyl-3-ethyl-5-methylpyrazine, scientists can follow the labeled carbon atoms through the course of a reaction, providing unambiguous evidence for proposed mechanistic pathways.

Identification of Bond Cleavage and Formation Dynamics

The use of ¹³C-labeled pyrazine (B50134) precursors has been instrumental in understanding the dynamics of bond cleavage and formation during chemical transformations. For instance, in the Maillard reaction, a key process in the formation of flavor compounds in cooked foods, isotopic labeling has helped to clarify the origin of the carbon atoms in the resulting pyrazine ring and its substituents. Studies using ¹³C-labeled glucose have demonstrated how the sugar's carbon skeleton fragments and reassembles with amino acids to form a variety of heterocyclic compounds, including alkylpyrazines. researchgate.net

In a model system, the reaction of unlabeled pyrazines, such as 2-ethyl-5-methylpyrazine, with ¹³C-labeled aldehydes can lead to the formation of more complex, labeled pyrazines. researchgate.net This demonstrates that the side chains of pyrazines can be elongated through aldol-type condensation reactions, where new carbon-carbon bonds are formed. The analysis of the resulting isotopically labeled products by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) allows for the precise determination of which bonds were broken and which new bonds were formed. researchgate.netnih.gov For 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine, the ¹³C label on the ethyl group at the 2-position would serve as a clear marker to track the fate of this specific substituent during subsequent reactions.

Characterization of Transient Intermediates

Many chemical reactions proceed through highly reactive, short-lived intermediates that are difficult to detect directly. Isotopic labeling can aid in the trapping and characterization of these transient species. In pyrazine synthesis, dihydropyrazines are known to be key intermediates. researchgate.net The oxidation of these intermediates leads to the final aromatic pyrazine. By using ¹³C-labeled precursors, the corresponding labeled dihydropyrazine (B8608421) intermediates can be identified, confirming their role in the reaction pathway. For example, the reaction of two molecules of an amino ketone can lead to a dihydropyrazine, which then undergoes further reactions. If a ¹³C-labeled amino ketone is used, the label will be incorporated into the dihydropyrazine intermediate, allowing for its detection and structural elucidation.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. Measuring the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. In the context of 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine, a primary KIE would be expected for any reaction where the C-H or C-C bond involving the labeled carbon atoms is broken in the rate-determining step. The magnitude of the KIE can help to distinguish between different proposed mechanisms. For instance, in the Maillard reaction, KIE studies can help to understand the kinetics of the complex network of reactions leading to pyrazine formation. wur.nl

Enzyme-Catalyzed Biotransformations of Pyrazine Derivatives

Pyrazine derivatives are subject to metabolic transformations in various biological systems, from microbes to mammals. These biotransformations are often catalyzed by specific enzymes that can modify the structure of the pyrazine ring or its substituents, influencing their biological activity and clearance from the body.

Mapping of Metabolic Pathways in Defined Biological Systems

The metabolism of alkylpyrazines has been studied in various organisms, and several key metabolic pathways have been identified. nih.gov In mammals, the primary route of metabolism for many pyrazine derivatives involves the oxidation of the alkyl side chains, catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov This typically leads to the formation of more polar metabolites, such as alcohols, ketones, and carboxylic acids, which can be more easily excreted.

For a compound like 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine, the expected metabolic pathway would involve the oxidation of one or both of the ethyl groups. The use of the ¹³C label would be invaluable in tracking the metabolic fate of the molecule. By analyzing the metabolites using techniques like LC-MS/MS, researchers can identify the specific products formed and determine the position of the original labeled carbons. nih.gov This allows for the unambiguous mapping of the metabolic pathway. For example, oxidation of the ethyl group could lead to 1-(3-ethyl-5-methylpyrazin-2-yl)ethan-1-ol, followed by further oxidation to 1-(3-ethyl-5-methylpyrazin-2-yl)ethanone and eventually 3-ethyl-5-methylpyrazine-2-carboxylic acid. The presence of the ¹³C label in these metabolites would confirm this pathway.

Microbial systems are also capable of metabolizing pyrazines. nih.gov Various bacteria and fungi have been shown to degrade or transform pyrazine compounds, often through different enzymatic pathways than those found in mammals. peeref.comcapes.gov.br These microbial biotransformations can lead to the formation of novel pyrazine derivatives with potential applications in the food and pharmaceutical industries.

Table 1: Potential Metabolic Transformations of 2-Ethyl-3-ethyl-5-methylpyrazine

TransformationEnzyme FamilyPotential Product
Side-chain hydroxylationCytochrome P4501-(3-Ethyl-5-methylpyrazin-2-yl)ethan-1-ol
Side-chain oxidationAlcohol/Aldehyde Dehydrogenase1-(3-Ethyl-5-methylpyrazin-2-yl)ethanone
Carboxylic acid formationAldehyde Dehydrogenase3-Ethyl-5-methylpyrazine-2-carboxylic acid
N-oxidationCytochrome P450/Flavin-containing monooxygenase2-Ethyl-3-ethyl-5-methylpyrazine 1-oxide or 4-oxide

Role of Specific Enzymes in Pyrazine Modification and Derivatization

Specific enzymes play a crucial role in the modification and derivatization of pyrazines. Cytochrome P450 enzymes, a large and diverse group of enzymes, are primarily responsible for the phase I metabolism of many xenobiotics, including pyrazines. nih.govkegg.jp Different CYP isoforms can exhibit different substrate specificities and regioselectivities, leading to the formation of a variety of metabolites. For instance, studies with recombinant CYP enzymes can help to identify which specific isoforms are responsible for the metabolism of a particular pyrazine derivative. nih.gov

In addition to CYPs, other enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases are involved in the further oxidation of the hydroxylated metabolites. Flavin-containing monooxygenases (FMOs) can also catalyze the N-oxidation of the pyrazine ring.

In the realm of biosynthesis, microbial enzymes are key players in the formation of some pyrazines. For example, L-threonine dehydrogenase and aminoacetone oxidase are involved in the microbial production of 2,5-dimethylpyrazine (B89654) from L-threonine. nih.gov The chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) has been demonstrated using L-threonine 3-dehydrogenase. nih.gov Such enzymatic systems could potentially be engineered to produce a wide range of substituted pyrazines.

Abiotic and Biotic Degradation Pathways in Model Environments

The environmental fate of "2-Ethyl-13C2-3-ethyl-5-methylpyrazine" is governed by a combination of abiotic and biotic degradation processes. While the pyrazine ring itself is known for its general stability, the substitution pattern and environmental conditions can influence its transformation pathways. This section explores the available data and inferred mechanisms for the photolytic, hydrolytic, and microbial degradation of this compound.

Direct experimental data on the photolytic and hydrolytic stability of "this compound" is not extensively available in peer-reviewed literature. However, the stability of the core pyrazine structure and related alkylpyrazines allows for well-founded inferences.

The pyrazine ring is an aromatic heterocycle, which generally confers a degree of stability. nih.gov Studies on various pyrazine derivatives suggest that they are relatively stable under typical environmental conditions. researchgate.net The alkyl substituents on the pyrazine ring are not expected to significantly alter its inherent stability towards hydrolysis under neutral pH conditions. Hydrolysis, if it were to occur, would likely require extreme pH conditions, which are not typical of most model environments.

Regarding photolytic stability, pyrazines are known to be formed during thermal processes like roasting and are components of many cooked foods, indicating a significant thermal stability. nih.gov Their photolytic behavior in aquatic environments is less documented. Generally, for a compound to undergo direct photolysis, it must absorb light in the environmentally relevant spectrum of sunlight (wavelengths greater than 290 nm). scielo.br While specific absorption spectra for "this compound" are not readily found, the pyrazine core does exhibit UV absorption. However, without photosensitizers, the rate of direct photolysis for many nitrogen-containing aromatic compounds can be slow. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in sunlit natural waters, could potentially contribute to degradation, but specific studies on this pathway for alkylpyrazines are scarce. scielo.brmdpi.com

The presence of the stable isotopes, ¹³C, in the ethyl group at the 2-position does not chemically alter the molecule's reactivity in photolytic or hydrolytic processes. Therefore, the stability of "this compound" is expected to be comparable to its non-labeled counterpart, 2,3-diethyl-5-methylpyrazine (B150936). Theoretical studies using Density Functional Theory (DFT) on the stability of alkylpyrazine clusters have been conducted, but these focus on intermolecular interactions rather than degradative stability. researchgate.netbohrium.com

Table 1: Inferred Abiotic Stability of this compound

Degradation PathwayExpected StabilityRationale
Hydrolysis HighThe aromatic pyrazine ring is generally resistant to hydrolysis under neutral pH conditions.
Direct Photolysis Moderate to HighWhile the pyrazine core absorbs UV light, significant degradation in the absence of sensitizers is not anticipated based on the stability of similar aromatic heterocycles.
Indirect Photolysis PossibleDegradation via reaction with photochemically generated reactive oxygen species is a potential but unquantified pathway.

While information on the microbial degradation of the specific isotopically labeled compound "this compound" is not available, extensive research on the biodegradation of structurally analogous alkylpyrazines provides a strong basis for predicting its metabolic fate. Bacteria capable of utilizing substituted pyrazines as a sole source of carbon and nitrogen have been isolated, indicating that the pyrazine ring can be cleaved and mineralized in certain microbial systems. nih.govresearchgate.net

A key study in this area is the elucidation of the degradation pathway of 2,3-diethyl-5-methylpyrazine by a novel bacterial strain, Mycobacterium sp. strain DM-11. This bacterium was isolated from a waste gas treatment plant and can grow on 2,3-diethyl-5-methylpyrazine as its sole carbon and energy source. The initial and critical step in the degradation of 2,3-diethyl-5-methylpyrazine by this bacterium is the hydroxylation of the pyrazine ring.

The proposed microbial transformation pathway for "this compound" based on the degradation of 2,3-diethyl-5-methylpyrazine by Mycobacterium sp. strain DM-11 is as follows:

Initial Hydroxylation: The degradation is initiated by a monooxygenase-catalyzed attack on the pyrazine ring. For 2,3-diethyl-5-methylpyrazine, the first identified metabolite is 5,6-diethyl-2-hydroxy-3-methylpyrazine. This hydroxylation is a crucial activation step that makes the aromatic ring susceptible to further enzymatic attack. This initial transformation requires molecular oxygen.

Ring Cleavage: Following hydroxylation, the pyrazine ring is cleaved. Evidence for this is the release of ammonium (B1175870) into the culture medium during the disappearance of the hydroxylated intermediate. The exact mechanism of ring fission is still under investigation but is a critical step in the mineralization of the compound.

Further Degradation: After ring cleavage, the resulting aliphatic fragments are expected to be funneled into central metabolic pathways for complete mineralization to carbon dioxide, water, and biomass.

The ¹³C labels in the ethyl group of "this compound" would serve as a valuable tool in tracer studies to definitively confirm these transformation pathways and to track the flow of the carbon atoms from the ethyl group through the metabolic network of the degrading microorganisms.

Table 2: Research Findings on the Microbial Degradation of a Structurally Similar Compound (2,3-Diethyl-5-methylpyrazine)

ParameterFindingReference
Degrading Microorganism Mycobacterium sp. strain DM-11
Growth Substrate 2,3-Diethyl-5-methylpyrazine (as sole C and N source)
Initial Transformation Step Aerobic hydroxylation of the pyrazine ring
Identified Metabolite 5,6-Diethyl-2-hydroxy-3-methylpyrazine
Key Observation Release of ammonium, indicating ring cleavage
Other Utilized Pyrazines 2-Ethyl-5(6)-methylpyrazine, 2,3,5-trimethylpyrazine

This detailed understanding of a closely related compound's microbial degradation provides a robust hypothesis for the biochemical transformations of "this compound" in relevant model environments.

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, which are based on the fundamental laws of quantum mechanics, are indispensable for determining the intrinsic properties of molecules. These methods enable the precise calculation of molecular geometries, electronic structures, and the prediction of spectroscopic data.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to identify the most stable three-dimensional arrangement of a molecule's atoms, which corresponds to a minimum on its potential energy surface. For 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine, this involves finding the optimal bond lengths, angles, and dihedral angles that yield the lowest energy state. The presence of two flexible ethyl groups means the molecule can adopt numerous conformations. Therefore, a thorough conformational analysis is essential to locate the global minimum energy structure and other low-energy conformers that might exist in equilibrium at ambient temperatures.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A key strength of quantum chemical calculations is the ability to predict spectroscopic parameters with high accuracy. This is especially useful for isotopically labeled compounds.

NMR Chemical Shifts: The ¹³C label in one ethyl group creates a distinct set of signals in the ¹³C NMR spectrum. Quantum chemical methods can predict the chemical shifts for all carbon and hydrogen atoms. arxiv.org These calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are highly sensitive to the electronic environment around each nucleus. Predicted shifts for the ¹³C-labeled ethyl group can be compared to the unlabeled group, offering a precise measure of the local electronic structure. While machine learning models can predict ¹³C shifts with a mean absolute error of around 2.05 ppm, DFT calculations provide a complementary, first-principles approach. arxiv.org

Vibrational Frequencies: A molecule's vibrational frequencies, observed experimentally via Infrared (IR) and Raman spectroscopy, correspond to the energy of its molecular vibrations. Computational methods can calculate these frequencies from the second derivatives of the energy. Isotopic substitution with ¹³C will induce a predictable shift in the vibrational frequencies of modes involving the labeled carbons, a phenomenon that can be accurately modeled.

Table 1: Illustrative Predicted Spectroscopic Data This table presents hypothetical data to illustrate the expected differences due to isotopic labeling, based on general principles of computational chemistry.

ParameterUnlabeled Ethyl Group¹³C₂-Labeled Ethyl GroupExpected Difference
¹³C NMR Chemical Shift (CH₂)~30 ppm~30 ppmNo significant shift
¹³C NMR Chemical Shift (CH₃)~12 ppm~12 ppmNo significant shift
C-C Stretch Frequency (cm⁻¹)~1050 cm⁻¹~1025 cm⁻¹Shift to lower frequency

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry offers profound insights into reaction mechanisms by mapping the energy landscapes that connect reactants, transition states, and products.

Elucidation of Potential Energy Surfaces for Synthetic Routes

The synthesis of alkylpyrazines frequently involves the condensation of α-dicarbonyl compounds with 1,2-diamines, a key step in the Maillard reaction. mdpi.com By computationally modeling the reaction between the necessary precursors, the potential energy surface (PES) for the formation of 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine can be mapped out. researchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products. acs.org The calculated energies of these species provide a detailed thermodynamic and kinetic profile, helping to pinpoint the most likely reaction pathway. researchgate.net

Modeling of Kinetic Isotope Effects

The ¹³C label in 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine is ideal for studying kinetic isotope effects (KIEs). A KIE is the change in reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes. harvard.edunih.gov The KIE is a highly sensitive probe of the reaction mechanism and can provide detailed information about the structure of the transition state. nih.govosti.gov

Computational modeling can predict the magnitude of the KIE by calculating the vibrational frequencies of both the isotopically labeled and unlabeled species in the reactant and transition state. The difference in zero-point vibrational energy is the main source of the primary KIE. For the synthesis of this compound, modeling the KIE could definitively show whether the formation of the C-N bond involving the labeled carbon occurs in the rate-determining step of the reaction. nih.govosti.gov

Table 2: Illustrative Kinetic Isotope Effect Calculation This table shows a hypothetical calculation for a reaction where C-C bond cleavage is rate-determining.

Parameter¹²C Species¹³C SpeciesResulting KIE (k₁₂/k₁₃)
Reactant ZPE (kcal/mol)150.00149.50~1.04
Transition State ZPE (kcal/mol)148.00147.55

Molecular Dynamics Simulations for Intramolecular Interactions

While quantum chemical calculations excel at describing static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. youtube.comarxiv.org An MD simulation tracks the movement of atoms by solving Newton's equations of motion, generating a trajectory that describes how atomic positions and velocities change. researchgate.netnih.gov

For 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine, MD simulations can be employed to study intramolecular interactions and conformational dynamics in a simulated environment, such as a solvent. The simulation would reveal the dynamic behavior of the ethyl and methyl groups, including their interactions with each other and the pyrazine ring. This provides insight into the molecule's flexibility, the rates of conformational changes, and the statistical distribution of different intramolecular arrangements over time.

Computational Chemistry and Molecular Modeling of 2 Ethyl 13c2 3 Ethyl 5 Methylpyrazine

Solvent Effects on Molecular Conformation and Reactivity

Computational and molecular modeling studies are essential for understanding how the surrounding environment influences the behavior of a molecule at the atomic level. For 2-Ethyl-13C2-3-ethyl-5-methylpyrazine, the solvent plays a critical role in determining its three-dimensional structure (conformation) and its chemical reactivity. While specific computational research on this isotopically labeled compound is not extensively available in public literature, a comprehensive understanding can be constructed from studies on analogous alkylpyrazines and the application of established theoretical models. The isotopic substitution of two carbon atoms with ¹³C is not expected to significantly alter the molecule's conformational or reactive properties, allowing its unlabeled analogue, 2,3-diethyl-5-methylpyrazine (B150936), to serve as a valid model for this analysis.

The interaction between a solute and a solvent can be modeled using several computational approaches. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants, represent the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of solvation. uni-rostock.dewikipedia.org This method is computationally efficient for predicting how a solvent's polarity affects molecular properties. nih.gov For capturing specific, directional interactions like hydrogen bonds, explicit solvent models, where individual solvent molecules are included in the simulation, are often employed, sometimes in combination with continuum models. researchgate.netnih.gov

Influence of Solvent on Molecular Conformation

The conformation of 2,3-diethyl-5-methylpyrazine is primarily dictated by the rotation around the single bonds connecting the ethyl groups to the pyrazine (B50134) ring. The solvent environment directly modulates the energetic favorability of different rotational isomers (conformers).

Nonpolar Solvents (e.g., Cyclohexane, Heptane): In a nonpolar environment, solute-solvent interactions are limited to weak van der Waals forces. Consequently, the molecule's conformation is governed mainly by intramolecular steric hindrance. The ethyl groups will orient themselves to minimize steric clash. The solubility of alkyl-substituted pyrazines is known to increase with the number of alkyl groups in nonpolar solvents like hexane, indicating the dominance of these nonpolar interactions. oup.com

Polar Aprotic Solvents (e.g., Chloroform, Acetone, Dimethylsulfoxide): These solvents possess significant dipole moments and interact with the solute through dipole-dipole forces. The pyrazine ring has a permanent dipole due to the electronegative nitrogen atoms. A polar aprotic solvent will stabilize conformations that have a larger molecular dipole moment. This electrostatic stabilization can overcome some degree of intramolecular steric strain, potentially altering the preferred dihedral angles of the ethyl groups relative to the pyrazinering. Studies on similar heterocyclic systems have shown that electrostatic effects are often dominant in these types of solvents. wikipedia.org

Polar Protic Solvents (e.g., Water, Methanol (B129727), Ethanol): In polar protic solvents, the most significant interaction is hydrogen bonding. Computational and spectroscopic studies on the simpler pyrazine-water system have confirmed that water acts as a hydrogen bond donor, forming a strong, linear N···H-O bond with the lone pair of electrons on a nitrogen atom. nih.govnih.gov For 2,3-diethyl-5-methylpyrazine, such specific hydrogen bonding would profoundly influence its conformation, anchoring the solvent molecules to the nitrogen atoms and potentially leading to a more "open" or extended structure to maximize favorable solvation. Molecular dynamics (MD) simulations on related pyrazine derivatives in aqueous solutions have demonstrated that such strong interactions can reduce molecular aggregation and shield the pyrazine ring. acs.org

The following interactive table summarizes the expected qualitative effects of different solvent types on the conformation of the molecule.

Table 1: Predicted Solvent Effects on the Conformation of 2,3-Diethyl-5-methylpyrazine
SolventDielectric Constant (ε)Expected Dominant InteractionPredicted Qualitative Conformational Change
Vacuum/Gas Phase1Intramolecular Steric HindranceConformation set by minimizing steric clash between alkyl groups.
Cyclohexane2.0Van der Waals ForcesConformation similar to gas phase; minimal change in dihedral angles.
Chloroform4.8Dipole-Dipole InteractionsStabilization of conformers with a higher molecular dipole moment.
Methanol32.7Hydrogen BondingStrong, specific N···H-O bonds lead to a more solvated, potentially extended structure.
Water80.1Strong Hydrogen BondingSignificant stabilization of the ground state; conformation is heavily influenced by the hydrogen-bonding network. nih.govacs.org

Influence of Solvent on Reactivity

Solvents can alter chemical reactivity by differentially stabilizing the reactants, transition states, and products of a reaction. For 2,3-diethyl-5-methylpyrazine, the nitrogen atoms' lone pairs are central to its reactivity, particularly in acid-base chemistry and coordination.

Nucleophilicity and Basicity: The availability of the nitrogen lone pairs for chemical reactions is highly dependent on the solvent. In protic solvents like water or ethanol, hydrogen bonding to the nitrogen atoms decreases their electron density and sterically hinders their approach, thus reducing their nucleophilicity and basicity. Conversely, in aprotic solvents, the lone pairs are more "free" and available to participate in reactions.

Transition State Stabilization and Reaction Kinetics: Solvents have a profound impact on the energy of transition states. For a reaction involving the protonation of a nitrogen atom, the resulting positively charged transition state (and final product) would be significantly stabilized by a polar solvent. This stabilization lowers the activation energy and accelerates the reaction rate. Studies on pyrazine derivatives have shown that the stability of radical intermediates, which can be considered transition species, is greatly enhanced in certain aqueous environments. acs.org

Electronic Properties (HOMO-LUMO Gap): Computational methods can predict how solvents affect electronic reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are sensitive to the solvent's reaction field. Generally, increasing solvent polarity leads to stabilization of the molecular orbitals, but not always uniformly. This can change the HOMO-LUMO gap, which is an indicator of chemical reactivity and kinetic stability. A smaller gap typically implies higher reactivity.

The following interactive table outlines the anticipated effects of different solvents on the molecule's reactivity.

Table 2: Predicted Solvent Effects on the Reactivity of 2,3-Diethyl-5-methylpyrazine
SolventPredicted Impact on Ground StatePredicted Impact on HOMO-LUMO GapImplications for Reactivity
CyclohexaneMinimal stabilization.Relatively large gap, similar to gas phase.Baseline reactivity; nitrogen lone pairs are sterically accessible but not electronically activated.
AcetoneModerate stabilization via dipole-dipole interactions.Slight reduction in gap compared to nonpolar solvents.Increased stability of any polar intermediates or transition states.
MethanolStrong stabilization via H-bonding.May change due to stabilization of specific orbitals.Reduced nucleophilicity of N atoms due to H-bond blocking; significant stabilization of cationic intermediates.
WaterVery strong stabilization via H-bonding.Complex changes due to strong specific and bulk effects. researchgate.netLowest N-atom nucleophilicity; highest stabilization for polar/ionic reaction pathways. acs.org

Applications of 2 Ethyl 13c2 3 Ethyl 5 Methylpyrazine As a Research Tool

Development of Isotopic Standards for Quantitative Analytical Methodologies

The precise quantification of chemical compounds, particularly at trace levels within complex mixtures, is a significant challenge in analytical chemistry. Isotopically labeled standards like 2-Ethyl-13C2-3-ethyl-5-methylpyrazine are fundamental to the development of robust and accurate quantitative methods.

Stable Isotope Dilution Analysis (SIDA) is widely regarded as the gold standard for quantitative analysis, especially in complex sample matrices such as food, beverages, and biological tissues. nih.govnih.gov The technique involves adding a known quantity of an isotopically labeled standard—in this case, this compound—to a sample before extraction and analysis. nih.gov This labeled compound serves as an ideal internal standard because it behaves almost identically to the target analyte (the unlabeled 2-ethyl-3,5-dimethylpyrazine) during sample preparation, chromatography, and ionization in the mass spectrometer. nih.govresearchgate.net

Any loss of analyte during the procedure is mirrored by a proportional loss of the labeled standard. Similarly, variations in instrument response, such as ionization suppression or enhancement caused by the sample matrix, affect both the analyte and the standard equally. nih.gov By measuring the ratio of the signal from the natural analyte to the signal from the labeled standard, an accurate and precise quantification can be achieved, effectively canceling out procedural and matrix-related errors. researchgate.netresearchgate.net This approach has been successfully applied to quantify various alkylpyrazines, which are important flavor compounds, in roasted coffee and other food products where the matrix is notoriously complex. nih.govresearchgate.net

Table 1: Illustrative Comparison of Quantification in a Complex Matrix

Quantification Method Analyte Signal (Hypothetical Units) Internal Standard Signal (Hypothetical Units) Calculated Concentration (ng/mL) Key Observation
External Calibration (No IS) 50,000 N/A 10.0 Signal is suppressed by 50% due to matrix effects, leading to an inaccurate result.

Ensuring the consistency and reliability of analytical results between different laboratories is crucial for quality control, regulatory compliance, and collaborative research. Isotopically labeled compounds are vital in the preparation of certified reference materials (CRMs) used for this purpose. nih.gov this compound can be used to create high-purity reference materials for proficiency testing and interlaboratory comparison schemes.

By providing different laboratories with identical samples containing a precisely known concentration of the target analyte, fortified with the labeled standard, it becomes possible to assess the accuracy and comparability of their respective analytical methods. Because the labeled standard co-elutes with the analyte and has a known isotopic purity, it helps to validate the entire analytical procedure, from extraction to detection. nih.gov The development of such reference materials requires a full uncertainty budget determination, which accounts for all potential sources of error, including the uncertainties in the isotopic patterns of both the natural and the labeled compounds. nih.gov

Table 2: Characteristics of an Ideal Labeled Reference Material

Characteristic Description Relevance of this compound
High Isotopic Purity The material should have a very high enrichment of the ¹³C isotope at the specified positions. Ensures a distinct and interference-free signal for the standard.
Chemical Purity The compound should be free from other chemical impurities that could interfere with the analysis. Guarantees that the measured response is solely from the intended standard.
Verified Concentration The concentration of the standard in a solution must be accurately known and traceable. Forms the basis of accurate quantification for interlaboratory comparison.
Stability The compound must be stable under specified storage and handling conditions to maintain its integrity over time. Ensures the long-term reliability of the reference material.

| Matrix Mimicry | For SIDA, the standard must behave identically to the analyte in the sample matrix. nih.gov | As an isotopologue, it provides the best possible chemical and physical mimicry. nih.gov |

Tracers in Biochemical Pathway Elucidation and Metabolic Flux Analysis

Understanding the intricate network of biochemical reactions within a living organism is a central goal of systems biology. youtube.com Isotopically labeled compounds like this compound are indispensable tools for tracing the flow of atoms through metabolic pathways. alfa-chemistry.com This is the core principle behind Metabolic Flux Analysis (MFA), a powerful technique used to quantify the rates (fluxes) of metabolic reactions. nih.govnih.gov

In a typical MFA experiment, a ¹³C-labeled substrate is introduced into a biological system (e.g., a cell culture). youtube.com As the organism metabolizes this substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass distribution (isotopologue distribution) of these metabolites using mass spectrometry or NMR, researchers can deduce the routes the carbon atoms have taken. nih.govnih.gov This information reveals which metabolic pathways are active and quantifies the relative contribution of different converging pathways to the production of a specific metabolite. nih.gov

While pyrazines themselves are often formed through non-enzymatic Maillard reactions or fermentation pathways, the labeled precursors used in their biosynthesis (such as amino acids or sugars) can be studied using MFA. mdpi.com For instance, feeding an organism ¹³C-labeled L-threonine or acetate (B1210297) and then analyzing the resulting pyrazines can confirm their roles as precursors and elucidate the specific steps in the biosynthetic pathway. mdpi.com This approach allows for the quantitative analysis of metabolic fluxes and the identification of metabolic bottlenecks, which is crucial for metabolic engineering and understanding disease states. alfa-chemistry.comnih.gov

Table 3: Simplified Principle of Metabolic Flux Analysis

Scenario Input Substrate Observed Product Labeling Inference
Pathway A is dominant Labeled Precursor Product is heavily labeled The majority of the metabolic flux proceeds through Pathway A.
Pathway B is dominant Labeled Precursor Product shows little to no labeling The majority of the metabolic flux proceeds through Pathway B, which uses an unlabeled source.

Reference Compounds for Advanced Spectroscopic Method Development

The development and validation of new analytical instrumentation and methods rely on well-characterized reference compounds. The known, discrete mass shift imparted by the ¹³C isotopes makes this compound an excellent compound for the development and calibration of advanced spectroscopic techniques. nih.gov

In high-resolution mass spectrometry (HRMS), the precise mass difference between the labeled standard and its unlabeled analogue can be used to calibrate the mass axis of the instrument and to test its resolving power and mass accuracy. The distinct isotopic pattern created by the ¹³C atoms helps in the development of algorithms for compound identification and data processing. acs.org

In Nuclear Magnetic Resonance (NMR) spectroscopy, ¹³C-labeling offers significant advantages. nih.gov The presence of ¹³C at specific positions can simplify complex ¹H NMR spectra. More importantly, it dramatically increases the sensitivity for direct ¹³C NMR detection, which is inherently much lower than for ¹H NMR due to the low natural abundance of ¹³C (about 1.1%). medchemexpress.comnih.gov This enhanced sensitivity allows for the use of advanced 2D NMR experiments, such as the Incredible Natural Abundance DoublE QUantum Transfer Experiment (INADEQUATE), which can reveal direct carbon-carbon connectivities and provide unambiguous structural information, even in complex mixtures. nih.gov Using a specifically labeled compound like this compound allows researchers to refine these advanced NMR pulse sequences and methodologies.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-ethyl-3,5-dimethylpyrazine
2-methylpyrazine
2,3-DMP (2,3-dimethylpyrazine)
2,5-DMP (2,5-dimethylpyrazine)
2,6-DMP (2,6-dimethylpyrazine)
2-ethenyl-3-ethyl-5-methylpyrazine (B18917)
2-ethyl-3,6-dimethylpyrazine
2-ethyl-3-methyl-pyrazine
2-ethyl-5-methylpyrazine
2-ethyl-6-methylpyrazine
2-ethylpyrazine
2-Methoxy-3-(1-methylethyl)pyrazine
2-Methoxy-3-(1-methylpropyl)pyrazine
2-Methoxy-3-(2-methylpropyl)pyrazine
Acetoin
L-serine
L-threonine
methylpyrazine
Sodium acetate
TMP (Trimethylpyrazine)

Future Directions and Emerging Research Avenues for Isotopically Labeled Pyrazines

Development of Novel and Efficient Synthetic Routes for Isotope Incorporation

The synthesis of isotopically labeled compounds is a critical first step that dictates their availability and application in research. For pyrazines, the development of novel and efficient synthetic routes for isotope incorporation is a key area of ongoing research. While specific synthetic details for 2-Ethyl-13C2-3-ethyl-5-methylpyrazine are not widely published, general strategies for creating labeled pyrazines provide a framework for its potential synthesis.

One established method involves the use of labeled precursors in traditional pyrazine (B50134) synthesis, such as the Maillard reaction. For instance, the reaction of ¹³C-labeled sugars or amino acids can lead to the formation of pyrazines with incorporated isotopes scbt.com. Another approach is the chemoenzymatic synthesis, where enzymes like L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase can be used to produce alkylpyrazines from labeled substrates like L-threonine nih.gov.

A significant challenge in this field is the selective incorporation of isotopes at specific positions within the molecule. Future research is expected to focus on developing more selective and higher-yield synthetic methods. This could involve the use of novel catalysts or advanced organic synthesis techniques to control the position of the ¹³C label within the pyrazine ring or its alkyl substituents. A supplier of This compound indicates that while the unlabeled compound has a CAS number of 18138-04-0, the CAS number for the labeled version is not yet assigned, highlighting the specialized nature of this compound eptes.com.

Table 1: Properties of this compound and its Unlabeled Analogue

PropertyThis compound2-Ethyl-3-ethyl-5-methylpyrazine (Unlabeled)
Molecular Formula C₇¹³C₂H₁₄N₂C₉H₁₄N₂
CAS Number Not yet assigned eptes.com18138-04-0 eptes.com
Purity ≥ 95% eptes.comNot specified

Integration with Advanced Hyphenated Analytical Techniques for Enhanced Sensitivity and Specificity

The analysis of isotopically labeled pyrazines relies heavily on advanced analytical techniques that can differentiate between the labeled and unlabeled forms and provide high sensitivity and specificity. Hyphenated techniques, which combine a separation method with a detection method, are particularly powerful in this regard.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like pyrazines nih.govchemicalbook.com. When coupled with isotopically labeled standards, such as This compound , GC-MS allows for highly accurate quantification through isotope dilution assays. The mass spectrometer can easily distinguish between the labeled compound and its natural counterpart based on their different molecular weights.

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another crucial technique, especially for less volatile pyrazine derivatives or when analyzing complex matrices google.comfemaflavor.org. The use of stable isotope-labeled internal standards in LC-MS analysis helps to correct for matrix effects and variations in instrument response, leading to more reliable quantification thegoodscentscompany.com.

Future research will likely focus on the integration of these techniques with more advanced separation methods, such as comprehensive two-dimensional gas chromatography (GC×GC), to resolve highly complex mixtures. Furthermore, the development of novel ionization sources and mass analyzers will continue to push the boundaries of sensitivity and specificity, enabling the detection of trace amounts of labeled pyrazines in intricate biological and environmental samples.

Exploration of Uncharted Mechanistic Pathways in Complex Chemical Systems

Isotopically labeled compounds like This compound are invaluable tools for elucidating reaction mechanisms and metabolic pathways thegoodscentscompany.com. By introducing a labeled molecule into a system, researchers can trace its transformation and identify the origin of atoms in the final products.

A prime example is the study of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is responsible for the flavor and color of many cooked foods nih.gov. Pyrazines are key flavor compounds formed during this reaction. By using ¹³C-labeled precursors, researchers can unravel the intricate network of reactions that lead to the formation of specific pyrazines scbt.comthegoodscentscompany.comchemicalbook.com. For example, studies have used labeled lysine (B10760008) to understand its contribution to pyrazine formation femaflavor.org.

The use of stable isotope tracers allows scientists to follow the metabolic fate of compounds in living organisms, a field known as metabolomics medchemexpress.com. This approach can reveal how pyrazines are metabolized and distributed within a biological system.

Future research will undoubtedly leverage the power of isotopically labeled pyrazines to explore as-yet-uncharted mechanistic pathways. This includes understanding the formation of specific pyrazine isomers in different food matrices, elucidating the degradation pathways of pyrazines in the environment, and mapping their metabolic transformations in various organisms with greater precision.

Advanced Computational Modeling for Predictive Chemical Biology and Material Science Applications

Computational chemistry offers a powerful complementary approach to experimental studies of isotopically labeled pyrazines. Techniques like Density Functional Theory (DFT) can be used to model the structures and properties of pyrazine derivatives and to investigate reaction mechanisms at a molecular level medchemexpress.com.

In the context of This compound , computational models can predict its spectroscopic properties, such as its NMR and vibrational spectra, which can aid in its experimental characterization. DFT studies can also be employed to explore the energy landscapes of different synthetic routes, helping to identify more efficient ways to incorporate the ¹³C label.

Looking ahead, the integration of computational modeling with experimental data from isotopically labeled pyrazines holds immense promise for predictive chemical biology and material science. For instance, molecular dynamics simulations can be used to study the interactions of pyrazines with biological receptors, providing insights into their sensory properties and potential biological activities scbt.comgoogle.com. In material science, computational models can help in the design of novel materials with specific properties based on pyrazine derivatives. The synergy between advanced computational methods and experimental work with isotopically labeled compounds will be crucial for accelerating discoveries in these fields.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Ethyl-13C2-3-ethyl-5-methylpyrazine with isotopic purity?

Methodological Answer:

  • Isotopic labeling typically involves substituting specific carbon atoms with 13C during synthesis. For pyrazine derivatives, this can be achieved via precursor-directed synthesis. For example, using 13C-labeled ethyl groups (e.g., 13C2-ethyl bromide) during alkylation steps.
  • Key steps include:

Nucleophilic substitution : Reacting pyrazine precursors with 13C-labeled ethylating agents under controlled conditions.

Purification : Chromatographic separation (e.g., HPLC or GC) to isolate the isotopically pure product, verified via mass spectrometry (MS) .

  • Challenges include minimizing isotopic dilution and ensuring regioselectivity in alkylation.

Q. Which analytical techniques are optimal for verifying isotopic labeling and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 13C NMR directly confirms isotopic incorporation by identifying chemical shifts corresponding to labeled carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic peaks (e.g., 13C2 vs. natural abundance) and quantifies isotopic purity.
  • Isotope Ratio Mass Spectrometry (IRMS) : Measures 13C/12C ratios for metabolic tracing applications .
  • Cross-validation with vibrational spectroscopy (e.g., FTIR) ensures structural fidelity .

Q. What safety protocols should be followed given limited toxicity data for this compound?

Methodological Answer:

  • Handling : Use fume hoods, gloves, and protective eyewear. Avoid inhalation or skin contact, as pyrazine derivatives may irritate mucous membranes .
  • Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent degradation.
  • Waste Disposal : Follow institutional guidelines for halogenated or nitrogenous waste.

Advanced Research Questions

Q. How does 13C isotopic substitution influence vibrational spectra and electronic properties in this pyrazine derivative?

Methodological Answer:

  • Vibrational Modes : Isotopic labeling shifts vibrational frequencies (e.g., C-H vs. C-13C-H stretching), detectable via Raman or FTIR spectroscopy. Computational tools like density functional theory (DFT) predict these shifts with <1% error .
  • Electronic Effects : 13C substitution minimally alters electronic structure but may affect non-adiabatic couplings in excited states. Time-resolved spectroscopy (e.g., ultrafast UV-Vis) can probe these changes .

Q. How can multiconfigurational quantum dynamics methods model isotopic effects on molecular motion in pyrazine derivatives?

Methodological Answer:

  • Model Hamiltonian : Construct a 24-mode Hamiltonian (including all vibrational modes) to simulate nuclear motion in S1/S2 electronic states.
  • MCTDH Simulations : Use the multiconfiguration time-dependent Hartree (MCTDH) method to propagate wave packets, capturing isotopic mass effects on vibronic coupling .
  • Benchmarking : Compare simulated absorption spectra (e.g., S2→S1 transitions) with experimental data to validate isotopic perturbations .

Q. What role can 13C-labeled pyrazines play in tracing metabolic pathways or ecological interactions?

Methodological Answer:

  • Metabolic Tracing : Administer 13C-labeled pyrazines to model organisms (e.g., microbial cultures or plants) and track isotopic incorporation via LC-MS or isotope-encoded NMR.
  • Ecological Studies : Use labeled compounds to study predator-prey interactions (e.g., fear response induction via pyrazine kairomones in rodents) .
  • Data Interpretation : Apply kinetic isotope effect (KIE) models to distinguish enzymatic vs. non-enzymatic degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.